molecular formula C12H12OS B8464074 1-(4-Methylbenzo[b]thiophen-2-yl)propan-1-one

1-(4-Methylbenzo[b]thiophen-2-yl)propan-1-one

Cat. No.: B8464074
M. Wt: 204.29 g/mol
InChI Key: SHQUGBCOYRIWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzo[b]thiophen-2-yl)propan-1-one is a useful research compound. Its molecular formula is C12H12OS and its molecular weight is 204.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12OS

Molecular Weight

204.29 g/mol

IUPAC Name

1-(4-methyl-1-benzothiophen-2-yl)propan-1-one

InChI

InChI=1S/C12H12OS/c1-3-10(13)12-7-9-8(2)5-4-6-11(9)14-12/h4-7H,3H2,1-2H3

InChI Key

SHQUGBCOYRIWDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=CC=C2S1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-bromo-4-methylbenzo[b]thiophene (1.69 g) in tetrahydrofuran (10 ml) was added dropwise under nitrogen at −70° C. over 10 minutes to a stirred solution of n-butyllithium (2.5M solution in hexanes; 3.87 ml) in ether (30 ml), then the mixture was stirred at −70° C. for 30 minutes. A solution of N-methoxy-N-methylpropionamide (1.31 g) in tetrahydrofuran (10 ml) was added dropwise at −70° C. over 10 minutes, the mixture was stirred at −70° C. for 3 hours, then it was allowed to warm to ambient temperature and quenched by the addition of saturated aqueous ammonium chloride solution (30 ml). The organic layer was separated, washed with saturated aqueous sodium chloride solution (30 ml), and dried (MgSO4). The solvents were removed in vacuao to give 1-(4-methylbenzo[b]thiophen-2-yl)propan-1-one (0.53 g) as an orange solid which was used without further purification.
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
3.87 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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